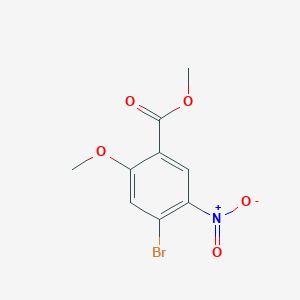

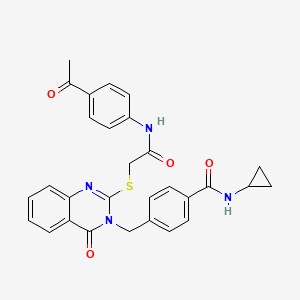

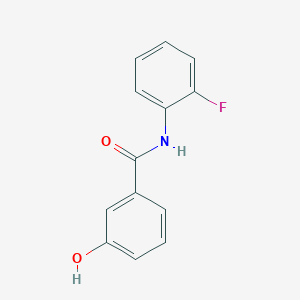

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest is related to the chemical family of isoquinolines, which are important intermediates in organic synthesis and have various applications in medicinal chemistry and material science. Isoquinoline derivatives, including the subject compound, are synthesized through different methodologies focusing on the cyclization and functionalization of specific precursors.

Synthesis Analysis

The synthesis of related dihydroisoquinoline compounds involves novel processes and improvements in yield and purity. For example, a method was developed for the synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline with an overall yield of 53% from phenethylamine, using a mixture of P2O5/POCl3 instead of P2O5 alone as the dehydrating agent (Ta, 2013). Additionally, non-cyanide synthesis methods for related compounds highlight innovative approaches to isoquinoline derivatives, emphasizing eco-friendlier alternatives (Kopchuk et al., 2017).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been characterized through various methods, including X-ray crystallography for mesoionic compounds derived from isoquinolinium ylides (Seifi et al., 2015). These studies provide insight into the three-dimensional arrangement of atoms within these molecules, crucial for understanding their chemical behavior and reactivity.

Chemical Reactions and Properties

Isoquinoline derivatives undergo a range of chemical reactions, including dehydrogenation, where pyrrolidin-2-yl groups are lost, illustrating the versatility and reactivity of these compounds (Mahboobi et al., 1994). Lewis acid-catalyzed reactions also highlight the synthetic utility of these derivatives in forming pyrrolidine and tetrahydroquinoline derivatives (Lu & Shi, 2007).

Physical Properties Analysis

While specific studies on the physical properties of "1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one" are not directly available, related research on isoquinoline derivatives can provide insights into solubility, melting points, and crystalline structure, which are critical for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, such as their reactivity with various chemical agents, stability under different conditions, and potential for further functionalization, are essential for their application in synthesis and drug development. Studies on the reactivity of these compounds with Lewis acids, and their binding affinity in biological systems, offer a glimpse into their versatile chemical nature (Zhou et al., 2012).

科学的研究の応用

C-H Functionalization of Cyclic Amines

The compound plays a crucial role in the C-H functionalization of cyclic amines, enabling redox-annulations with α,β-unsaturated carbonyl compounds. This process generates conjugated azomethine ylides followed by electrocyclization, producing ring-fused pyrrolines, which are key intermediates in the synthesis of various organic molecules, including pyrroles and pyrrolidines (Kang et al., 2015).

Asymmetric Synthesis of Hexahydropyrrolo-Isoquinolines

This compound is instrumental in the asymmetric synthesis of hexahydropyrrolo-isoquinolines, a process involving an organocatalytic three-component reaction. Such compounds are found in natural alkaloid families exhibiting significant biological activities, highlighting the importance of this synthetic route for medicinal chemistry (Fraile et al., 2012).

Synthesis of Tetrahydroisoquinoline Derivatives

The compound serves as an important intermediate for the synthesis of tetrahydroisoquinoline derivatives, showcasing a novel process that improves the overall yield and purity of these compounds, essential for further organic synthesis and potential pharmacological applications (Ta, 2013).

Phosphorescence Studies and OLED Application

In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of this compound have been studied for their phosphorescence properties. Cyclometalated iridium complexes, for instance, exhibit high-efficiency red phosphorescence, making them suitable for use in OLEDs, indicating the compound's role in advancing display technologies (Tsuboyama et al., 2003).

Redox-Neutral Amine C-H Functionalization

Another application involves redox-neutral α-amidation with concurrent N-alkylation of cyclic amines like pyrrolidine and tetrahydroisoquinoline (THIQ), representing a new variant of the Ugi reaction. This method underscores the compound's versatility in creating complex organic structures through efficient and innovative synthetic pathways (Zhu & Seidel, 2016).

特性

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2OS/c25-22(12-15-26-21-8-2-1-3-9-21)24-14-11-20(17-24)23-13-10-18-6-4-5-7-19(18)16-23/h1-9,20H,10-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZSTTDMQZXBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

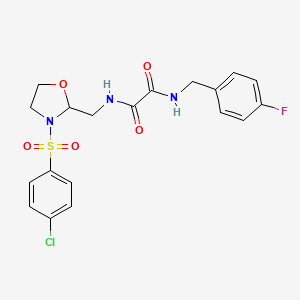

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)

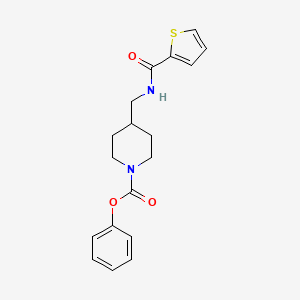

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

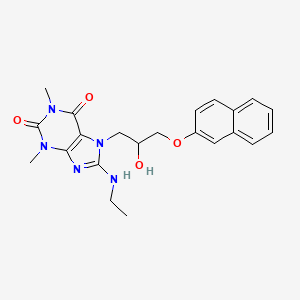

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)